molecular formula C14H12ClNO3S B5911230 methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate

methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate

Cat. No. B5911230
M. Wt: 309.8 g/mol
InChI Key: CDQBGOVGCXIUKQ-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate, also known as N-(4-Chlorophenylsulfonyl)-o-tolylcarbamate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.

Mechanism of Action

The mechanism of action of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate has been reported to have biochemical and physiological effects on various organisms. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. In fungi, it has been reported to disrupt the cell wall and membrane, leading to cell death. In plants, it has been reported to inhibit the growth of weeds by interfering with the biosynthesis of fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate in lab experiments include its high purity, stability, and solubility in organic solvents. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize its anticancer and antifungal activities. In materials science, it can be used as a building block for the synthesis of functional materials with specific properties. In agriculture, it can be studied for its potential as a herbicide with low toxicity and environmental impact.
Conclusion:
In conclusion, Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been reported in several scientific publications, and its potential applications in medicinal chemistry, materials science, and agriculture have been studied. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate involves the reaction of o-toluidine with chlorosulfonyl isocyanate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained after purification by recrystallization. This synthesis method has been reported in several scientific publications, and the purity and yield of the product have been optimized.

Scientific Research Applications

Methyl methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate[(4-chlorophenyl)sulfonyl]benzenecarboximidoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been reported to have anticancer and antifungal activities. In materials science, it has been used as a building block for the synthesis of functional materials. In agriculture, it has been studied for its potential as a herbicide.

properties

IUPAC Name

methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(11-5-3-2-4-6-11)16-20(17,18)13-9-7-12(15)8-10-13/h2-10H,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBGOVGCXIUKQ-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidate

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